4-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-carboxamide
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Overview
Description
4-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-carboxamide is a complex organic compound that features a thiazole ring, a pyrrolidine ring, and a thiophene ring. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to act on a variety of targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds .
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that the nitrogen atoms of 1,2,4-triazole ring bind to the iron in the heme moiety of cyp-450 and phenyl moieties have a key interaction in the active site of enzyme, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
Thiazole derivatives have been reported to have a wide range of therapeutic properties, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that the solubility of thiazole derivatives in different solvents can affect their bioavailability and efficacy .
Biochemical Analysis
Biochemical Properties
The thiazole ring in 4-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-carboxamide is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This compound has been found to interact with various enzymes, proteins, and other biomolecules, although the specific interactions have not been fully elucidated .
Cellular Effects
Thiazole derivatives have been found to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Molecular Mechanism
The thiazole ring in this compound can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Temporal Effects in Laboratory Settings
Thiazole derivatives are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Dosage Effects in Animal Models
Thiazole derivatives have been found to exhibit diverse biological activities, which could potentially vary with dosage .
Metabolic Pathways
Thiazole derivatives are known to interact with various enzymes or cofactors .
Transport and Distribution
Thiazole derivatives are known to interact with various transporters or binding proteins .
Subcellular Localization
Thiazole derivatives are known to interact with various targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
4-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-(4-isopropyl-1,3-thiazol-2-yl)-4H-1,2,4-triazole-3-thiol
- 5-(4-isopropyl-thiazol-2-yl)-1,3,4-oxadiazole-2-thiol
- N-(4-Methoxybenzyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea
Uniqueness
4-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-carboxamide is unique due to its specific combination of thiazole, pyrrolidine, and thiophene rings, which confer distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific applications .
Properties
IUPAC Name |
4-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS2/c1-9-6-11(19-8-9)12(17)15-10-2-4-16(7-10)13-14-3-5-18-13/h3,5-6,8,10H,2,4,7H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSBPJBDNGGOEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2CCN(C2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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